molecular formula C10H19NO2S B12985965 5-((Tetrahydro-2H-thiopyran-4-yl)amino)pentanoic acid

5-((Tetrahydro-2H-thiopyran-4-yl)amino)pentanoic acid

Cat. No.: B12985965
M. Wt: 217.33 g/mol
InChI Key: XNDBVZJXXPUAJC-UHFFFAOYSA-N
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Description

5-((Tetrahydro-2H-thiopyran-4-yl)amino)pentanoic acid is an organic compound that features a thiopyran ring, which is a six-membered ring containing five carbon atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Tetrahydro-2H-thiopyran-4-yl)amino)pentanoic acid typically involves the reaction of tetrahydro-2H-thiopyran-4-amine with a suitable pentanoic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-((Tetrahydro-2H-thiopyran-4-yl)amino)pentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-((Tetrahydro-2H-thiopyran-4-yl)amino)pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((Tetrahydro-2H-thiopyran-4-yl)amino)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-2H-thiopyran-4-amine: A precursor in the synthesis of 5-((Tetrahydro-2H-thiopyran-4-yl)amino)pentanoic acid.

    Tetrahydropyran: A structurally similar compound with an oxygen atom instead of sulfur.

    Thiopyran: The unsaturated analog of tetrahydro-2H-thiopyran.

Uniqueness

This compound is unique due to the presence of both a thiopyran ring and an amino group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H19NO2S

Molecular Weight

217.33 g/mol

IUPAC Name

5-(thian-4-ylamino)pentanoic acid

InChI

InChI=1S/C10H19NO2S/c12-10(13)3-1-2-6-11-9-4-7-14-8-5-9/h9,11H,1-8H2,(H,12,13)

InChI Key

XNDBVZJXXPUAJC-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1NCCCCC(=O)O

Origin of Product

United States

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